molecular formula C8H9Br2N B13161718 5-Bromo-2-(3-bromopropyl)pyridine

5-Bromo-2-(3-bromopropyl)pyridine

Cat. No.: B13161718
M. Wt: 278.97 g/mol
InChI Key: GFCQLZADDKPHKD-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-bromopropyl)pyridine is an organic compound that belongs to the class of bromopyridines It is characterized by a pyridine ring substituted with a bromine atom at the 5-position and a 3-bromopropyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-bromopropyl)pyridine typically involves the bromination of 2-(3-bromopropyl)pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3-bromopropyl)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form pyridine N-oxides.

    Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of 2-(3-propyl)pyridine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in solvents like acetonitrile or dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of 2-(3-propyl)pyridine.

Scientific Research Applications

5-Bromo-2-(3-bromopropyl)pyridine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Material Science: It is utilized in the synthesis of functional materials, such as liquid crystals and organic semiconductors.

    Biological Studies: The compound can be used as a probe to study biological processes involving pyridine derivatives.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-bromopropyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(3-chloropropyl)pyridine: Similar structure but with a chlorine atom instead of a bromine atom at the 3-position of the propyl group.

    5-Bromo-2-(3-fluoropropyl)pyridine: Similar structure but with a fluorine atom instead of a bromine atom at the 3-position of the propyl group.

    5-Bromo-2-(3-iodopropyl)pyridine: Similar structure but with an iodine atom instead of a bromine atom at the 3-position of the propyl group.

Uniqueness

5-Bromo-2-(3-bromopropyl)pyridine is unique due to the presence of two bromine atoms, which can enhance its reactivity and binding properties. The bromine atoms can participate in halogen bonding, making the compound a valuable tool in medicinal chemistry and material science. Additionally, the compound’s specific substitution pattern allows for selective functionalization, enabling the synthesis of a wide range of derivatives with tailored properties.

Properties

Molecular Formula

C8H9Br2N

Molecular Weight

278.97 g/mol

IUPAC Name

5-bromo-2-(3-bromopropyl)pyridine

InChI

InChI=1S/C8H9Br2N/c9-5-1-2-8-4-3-7(10)6-11-8/h3-4,6H,1-2,5H2

InChI Key

GFCQLZADDKPHKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)CCCBr

Origin of Product

United States

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